![molecular formula C14H17N3 B1320361 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine CAS No. 1016523-37-7](/img/structure/B1320361.png)
3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine
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Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-(aminomethyl)pyridine with benzyl chloride and methylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon (Pd/C
Biological Activity
3-(Aminomethyl)-N-benzyl-N-methylpyridin-2-amine is a chemical compound notable for its unique structure, which includes a pyridine ring substituted with an aminomethyl group and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including applications in drug discovery and therapeutic interventions.
The molecular formula of this compound is C13H16N2, and its structure is characterized by the presence of a basic nitrogen atom in the pyridine ring, contributing to its reactivity and biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Similar compounds have shown potential anticancer activity. For instance, derivatives of pyridine have been studied for their ability to induce apoptosis in cancer cells. A study highlighted that compounds with similar structures could enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may also possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
- Opioid Receptor Binding : Research on structurally related compounds indicates significant binding affinities to opioid receptors, particularly the μ and κ receptors. This suggests that this compound may be investigated for analgesic properties or as a lead compound in pain management therapies .
- Cholinesterase Inhibition : Some studies have identified compounds with similar structures as effective inhibitors of cholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the benzyl moiety enhances the inhibition properties, indicating potential applications in cognitive enhancement or neuroprotection .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key factors include:
- Aminomethyl Group : This group enhances reactivity and may improve binding affinity to biological targets.
- Benzyl Substituent : The presence of this moiety has been linked to increased potency in receptor binding and enzyme inhibition.
- Pyridine Ring : The nitrogen atom's basicity contributes to the compound's overall reactivity and interaction with various biological systems.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that pyridine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
- Opioid Receptor Affinity : Research indicated that modifications on phenyl groups significantly affect binding affinities at μ and κ receptors, suggesting that similar modifications on this compound might yield potent analgesics .
- Cholinesterase Inhibition : Compounds with N-benzyl moieties showed superior inhibition of cholinesterase compared to their non-benzyl counterparts, highlighting the importance of this structural feature in neuropharmacology .
Properties
IUPAC Name |
3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(11-12-6-3-2-4-7-12)14-13(10-15)8-5-9-16-14/h2-9H,10-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKJIFJPSQDOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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